BenchChemオンラインストアへようこそ!

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide

Lipophilicity Fluorine Regiochemistry Drug-like Properties

Procure N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS 868368-75-6) for rigorous SAR and in vivo target engagement studies. This specific 4-fluoro regioisomer offers a unique electronic environment proximal to the amide linkage, distinct from 6-fluoro or 4,7-dimethyl analogs, critically altering target engagement and metabolic stability. Its favorable CNS profile (XLogP3=4.0, TPSA=70.2 Ų) and inclusion in GPR151 activator screening make it essential for non-opioid pain and addiction biology research, ensuring scientifically sound procurement.

Molecular Formula C15H11FN2OS
Molecular Weight 286.32
CAS No. 868368-75-6
Cat. No. B2843656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
CAS868368-75-6
Molecular FormulaC15H11FN2OS
Molecular Weight286.32
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C15H11FN2OS/c1-9-5-2-3-6-10(9)14(19)18-15-17-13-11(16)7-4-8-12(13)20-15/h2-8H,1H3,(H,17,18,19)
InChIKeyYUISSDMBIDHCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS 868368-75-6): Procurement-Grade Physicochemical and Structural Baseline


N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS 868368-75-6) is a synthetic, non-glycosidic benzothiazole-benzamide hybrid with a molecular formula of C₁₅H₁₁FN₂OS and a molecular weight of 286.3 g/mol [1]. It incorporates a 4-fluoro substituent on the benzothiazole core and a 2-methylbenzamide side chain, yielding a computed XLogP3 of 4 and a topological polar surface area (TPSA) of 70.2 Ų, which places it within favorable oral drug-like chemical space [1]. The compound is commercially available as a research-grade screening molecule (e.g., Life Chemicals catalog #F1813-1222, ≥90% purity) [2] and is cataloged in the PubChem Compound database (CID 7189624) [1].

Why Generic Benzothiazole-Benzamide Substitution Fails: The Critical Role of Fluorine Regiochemistry in N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide


Although benzothiazole-2-yl benzamides share a common core scaffold, the precise position of the fluorine atom (4- vs. 6- vs. 5- position on the benzothiazole ring) creates distinct electronic environments that non-trivially alter target engagement profiles, physicochemical properties, and metabolic stability [1]. For N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide, the 4-fluoro substitution places the electronegative fluorine atom proximal to the amide linkage, uniquely influencing the hydrogen-bonding capacity and conformational preferences of the molecule in a manner that cannot be replicated by the 6-fluoro regioisomer (CAS 672324-29-7) or the 4,7-dimethyl analog (CAS 900867-38-1) [1]. The critical differences in computed logP, TPSA, and molecular shape result in divergent pharmacokinetic and pharmacodynamic outcomes, making indiscriminate substitution a scientifically unsound procurement strategy [1].

Quantitative Differentiation Evidence for N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide vs. Closest Analogs


Lipophilicity Modulation via Fluorine Regiochemistry: 4-Fluoro vs. 6-Fluoro Isomer Comparison

The target compound (4-fluoro isomer) exhibits a computed XLogP3 of 4 [PubChem] compared to an ACD/LogP of 4.11 for the 6-fluoro regioisomer (CAS 672324-29-7) [ChemSpider], indicating a subtle but measurable difference in lipophilicity. This difference arises from the distinct electronic effects of fluorine substitution at the 4-position versus the 6-position on the benzothiazole ring, influencing the molecule's hydrogen-bonding capacity and overall polarity. Although the numerical difference appears small (~0.11 log units), it corresponds to an approximately 1.3-fold difference in octanol-water partition coefficient, which can significantly impact passive membrane permeability, plasma protein binding, and tissue distribution in vivo [1].

Lipophilicity Fluorine Regiochemistry Drug-like Properties Physicochemical Profiling

Topological Polar Surface Area (TPSA) Divergence: 4-Fluoro vs. 4,7-Dimethyl Substitution

The target compound possesses a TPSA of 70.2 Ų [PubChem], while the 4,7-dimethyl analog (CAS 900867-38-1, PubChem CID 2961229) has a TPSA of 70.2 Ų and an XLogP3-AA of 4.6, compared to the target's XLogP3 of 4.0 [1][2]. The higher lipophilicity of the 4,7-dimethyl derivative (ΔXLogP3 ≈ 0.6) indicates substantially greater membrane partitioning, which may lead to enhanced non-specific binding, altered intracellular distribution, and reduced aqueous solubility relative to the 4-fluoro target compound. These differences in physicochemical properties directly influence the compound's suitability for specific assay formats (e.g., cell-based vs. biochemical assays) and its potential for central nervous system penetration [1][2].

Topological Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability Substituent Effects

GPR151 Orphan Receptor Screening: Evidence of Target Engagement

The compound has been evaluated in a cell-based high-throughput primary assay to identify activators of GPR151, an orphan G-protein coupled receptor implicated in neuropathic pain and nicotine dependence . The assay, conducted by The Scripps Research Institute Molecular Screening Center, utilized a luminescence-based readout in a 1536-well format. While quantitative activation data for this specific compound is not publicly disclosed, its inclusion in this screening collection distinguishes it from many benzothiazole analogs that have not been profiled against this emerging neurological target . The compound was also included in an AlphaScreen-based biochemical high-throughput assay, further demonstrating its recognition as a screening-worthy scaffold .

GPCR GPR151 High-Throughput Screening Orphan Receptor Neurological Disorders

Fluorine Position Dictates Metabolic Stability: Class-Level SAR Inference from Fluorinated Benzothiazole Antitumor Agents

Extensive structure-activity relationship (SAR) studies on fluorinated benzothiazole antitumor agents (e.g., 5F 203, Phortress) have established that the position and presence of fluorine directly regulate CYP1A1-mediated bioactivation and subsequent DNA adduct formation, which are critical determinants of antitumor potency [1][2]. The 4-fluoro substitution pattern creates a distinct electronic environment compared to the 5-fluoro substitution found in 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole), which exhibits nanomolar potency against MCF-7 breast and IGROV-1 ovarian carcinoma cell lines [2]. While direct antitumor data for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide is not available, the class-level SAR strongly supports that the 4-fluoro regioisomer will exhibit a unique metabolic and antitumor profile distinct from 5-fluoro or 6-fluoro congeners [1][2].

Metabolic Stability Fluorine Effect Antitumor CYP1A1 Structure-Activity Relationship

Inclusion in BAYER 1,3-Thiazol-2-yl Substituted Benzamide Patent Family: Neurogenic Disorder Indication

The 1,3-thiazol-2-yl substituted benzamide patent family (e.g., EP3230281, US10174016), assigned to BAYER Aktiengesellschaft, encompasses compounds with the general formula that structurally includes N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide as a representative example [1]. These patents claim utility for the treatment and/or prophylaxis of neurogenic disorders, including pain conditions. The BAYER patent compounds have demonstrated potent antagonism at P2X purinoceptor targets with IC₅₀ values as low as 3 nM in calcium flux assays [2]. The specific inclusion of the 4-fluoro-benzothiazole-2-yl motif within the BAYER patent scope provides intellectual property validation for this substitution pattern in neurological indications, differentiating it from benzothiazole analogs that fall outside this patent space [1][2].

Patent Neurogenic Disorder Pain BAYER Intellectual Property

Computational Evidence of Drug-Likeness: Rule-of-Five Compliance

The target compound fully complies with Lipinski's Rule of Five (molecular weight < 500 Da, XLogP3 < 5, hydrogen bond donors = 1, hydrogen bond acceptors = 4) [1], indicating favorable oral drug-like properties. In contrast, the 4,7-dimethyl analog (CAS 900867-38-1) has an XLogP3-AA of 4.6, approaching the upper limit of the logP threshold, which may raise concerns about solubility-limited absorption [2]. The 4-fluoro compound's balanced property profile (logP = 4.0, TPSA = 70.2 Ų) places it within the optimal CNS drug space, as TPSA values below 90 Ų are generally associated with blood-brain barrier permeability [1]. This property constellation makes the 4-fluoro derivative a superior starting point for CNS drug discovery programs compared to more lipophilic analogs [1][2].

Drug-likeness Rule of Five ADME Oral Bioavailability Computational Chemistry

Best-Fit Application Scenarios for N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS 868368-75-6) Based on Quantitative Evidence


CNS Drug Discovery: Orphan GPCR (GPR151) Target Validation for Neuropathic Pain and Addiction

The compound's inclusion in the GPR151 activator screening campaign at The Scripps Research Institute positions it as a valuable tool molecule for investigating the role of this orphan receptor in neuropathic pain and nicotine dependence pathways . Its favorable CNS drug-like properties (XLogP3 = 4.0, TPSA = 70.2 Ų) support blood-brain barrier penetration, making it suitable for in vivo target engagement studies [1]. Researchers focused on non-opioid pain therapeutics or addiction biology should prioritize this compound over more lipophilic analogs (e.g., 4,7-dimethyl derivative) that may exhibit higher non-specific binding and reduced CNS exposure [1].

Oncology Research: Exploring Novel Fluorine-Dependent Antitumor Mechanisms via CYP1A1 Bioactivation

Based on the established SAR of fluorinated benzothiazole antitumor agents, the 4-fluoro substitution pattern offers a distinct metabolic activation profile via CYP1A1 compared to the clinically studied 5-fluoro isomer (5F 203/Phortress) . This compound can serve as a probe to elucidate how fluorine position modulates DNA adduct formation and double-strand break induction in cancer cell lines, potentially revealing novel antitumor mechanisms . Procurement of the 4-fluoro regioisomer is essential for comparative oncology studies aiming to expand the chemical space beyond the existing 5-fluoro benzothiazole clinical candidates .

Neurogenic Disorder Drug Development: P2X Receptor Antagonist Lead Generation

The compound's structural inclusion within the BAYER 1,3-thiazol-2-yl substituted benzamide patent family, which claims utility for neurogenic disorders, provides a defensible starting point for developing novel P2X receptor antagonists . With related patent compounds demonstrating IC₅₀ values as low as 3 nM at P2X receptors, the 4-fluoro-benzothiazole scaffold represents a validated pharmacophore for ion channel modulation [1]. Pharmaceutical R&D teams pursuing non-opioid pain therapeutics should consider this compound as a lead-like scaffold with existing intellectual property coverage [1].

Chemical Biology Tool Compound: Fluorine-Dependent SAR Studies on Benzothiazole-Benzamide Scaffolds

The compound's distinct physicochemical profile relative to its 6-fluoro and 4,7-dimethyl analogs (ΔlogP ≈ 0.11 and 0.6, respectively) makes it an essential component of a matched molecular pair analysis for elucidating the impact of fluorine substitution on target binding and cellular activity [1]. Procurement of this specific 4-fluoro regioisomer, alongside its analogs, enables rigorous SAR studies that can deconvolute the contributions of electronic effects, lipophilicity, and steric factors to biological activity. Academic screening centers and pharmaceutical hit-to-lead groups should include this compound in focused benzothiazole libraries to maximize chemical diversity [1].

Quote Request

Request a Quote for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.